molecular formula C10H8N2O5 B14174392 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-

Cat. No.: B14174392
M. Wt: 236.18 g/mol
InChI Key: YBYQBKPATVLOJW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a pyrrolo[2,3-b]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions. The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups that enhance the compound’s activity.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- is unique due to its specific functional groups, which confer distinct biological activities. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for developing new therapeutic agents.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

3-(carboxymethyl)-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O5/c13-5-1-2-11-9-7(5)4(3-6(14)15)8(12-9)10(16)17/h1-2H,3H2,(H,14,15)(H,16,17)(H2,11,12,13)

InChI Key

YBYQBKPATVLOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)CC(=O)O

Origin of Product

United States

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